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molecular formula C13H10F3NO2 B1375398 (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol CAS No. 1020325-22-7

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

Cat. No. B1375398
M. Wt: 269.22 g/mol
InChI Key: BAEWCDMGEFXUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044052B2

Procedure details

To a solution of 5-trifluoromethyl-2-chloro-pyridine (150.0 g, 0.826 mol) in DMF (1.9 L) was added 3-hydroxy-phenyl-methanol (112.5 g, 0.906 mol) and of potassium carbonate (171.0 g, 1.237 mol). The solids were washed into the flask with 100 mL of DMF. The stirred mixture was heated to 95-105° C. for 5 h. It was cooled to ambient temperature and then poured into 5 L of stirred ice-water. The mixture was extracted with ether:hexane (2:1, 1.5 L, 1.0 L). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to dryness to give the product (222.5 g, 100%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](Cl)=[N:7][CH:8]=1.[OH:12][C:13]1[CH:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([O:12][C:13]2[CH:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=2)=[N:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)Cl)(F)F
Name
Quantity
112.5 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CO
Name
Quantity
1.9 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
171 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solids were washed into the flask with 100 mL of DMF
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured into 5 L of stirred ice-water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether:hexane (2:1, 1.5 L, 1.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC=1C=C(C=CC1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 222.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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